molecular formula C22H26 B3051022 4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene CAS No. 304911-87-3

4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene

Cat. No. B3051022
M. Wt: 290.4 g/mol
InChI Key: USIUHLMMAVXYLQ-UHFFFAOYSA-N
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Patent
US07342078B2

Procedure details

4.83 g of sodium borohydride and 39.1 g of 2-isopropyl-7-(4′-tert-butylphenyl)-1-indanone together with 118 ml of toluene are placed in a reaction vessel. At 50° C., 22.5 ml of methanol are slowly added and the reaction mixture is stirred for 6 hours at 50° C. After cooling to room temperature, 50 ml of 2N sulfuric acid are added and the mixture is stirred vigorously for another 30 minutes. The mixture is subsequently transferred to a separating funnel, the phases are separated and the aqueous phase is shaken twice with a total of 60 ml of 2N sulfuric acid. The organic phases are combined and dried over magnesium sulfate. The solvent of the reaction mixture is removed virtually completely and 200 ml of toluene and 0.4 g of p-toluenesulfonic acid are subsequently added to the residue. Water is distilled from the reaction mixture by heating for 1.5 hours on a water separator until reaction is complete. The reaction mixture is subsequently washed once with 100 ml of saturated sodium hydrogen carbonate solution and dried over magnesium sulfate. After separating off the magnesium sulfate, the residue is dried in an oil pump vacuum. This gives 35.7 g of 2-isopropyl-4-(4′-tert-butylphenyl)indene (total yield: 96%).
Quantity
4.83 g
Type
reactant
Reaction Step One
Name
2-isopropyl-7-(4′-tert-butylphenyl)-1-indanone
Quantity
39.1 g
Type
reactant
Reaction Step One
Quantity
118 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
22.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]([CH:6]1[CH2:14][C:13]2[C:8](=[C:9]([C:15]3[CH:20]=[CH:19][C:18]([C:21]([CH3:24])([CH3:23])[CH3:22])=[CH:17][CH:16]=3)[CH:10]=[CH:11][CH:12]=2)[C:7]1=O)([CH3:5])[CH3:4].C1(C)C=CC=CC=1.S(=O)(=O)(O)O>CO>[CH:3]([C:6]1[CH2:14][C:13]2[C:8]([CH:7]=1)=[C:9]([C:15]1[CH:20]=[CH:19][C:18]([C:21]([CH3:23])([CH3:22])[CH3:24])=[CH:17][CH:16]=1)[CH:10]=[CH:11][CH:12]=2)([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
4.83 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
2-isopropyl-7-(4′-tert-butylphenyl)-1-indanone
Quantity
39.1 g
Type
reactant
Smiles
C(C)(C)C1C(C2=C(C=CC=C2C1)C1=CC=C(C=C1)C(C)(C)C)=O
Name
Quantity
118 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
22.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 6 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
the mixture is stirred vigorously for another 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture is subsequently transferred to a separating funnel
CUSTOM
Type
CUSTOM
Details
the phases are separated
STIRRING
Type
STIRRING
Details
the aqueous phase is shaken twice with a total of 60 ml of 2N sulfuric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent of the reaction mixture is removed virtually completely
ADDITION
Type
ADDITION
Details
200 ml of toluene and 0.4 g of p-toluenesulfonic acid are subsequently added to the residue
DISTILLATION
Type
DISTILLATION
Details
Water is distilled from the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 1.5 hours on a water separator until reaction
Duration
1.5 h
WASH
Type
WASH
Details
The reaction mixture is subsequently washed once with 100 ml of saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After separating off the magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the residue is dried in an oil pump vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)C=1CC2=CC=CC(=C2C1)C1=CC=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.